Cas no 891867-52-0 (2-4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl-N-(4-methylphenyl)methylacetamide)

2-4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl-N-(4-methylphenyl)methylacetamide structure
891867-52-0 structure
Product name:2-4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl-N-(4-methylphenyl)methylacetamide
CAS No:891867-52-0
MF:C21H21N3O4
MW:379.409145116806
CID:6065607
PubChem ID:16017844

2-4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl-N-(4-methylphenyl)methylacetamide Chemical and Physical Properties

Names and Identifiers

    • 2-4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl-N-(4-methylphenyl)methylacetamide
    • 2-[4-(3-methoxyphenyl)-2,3-dioxopyrazin-1-yl]-N-[(4-methylphenyl)methyl]acetamide
    • 891867-52-0
    • VU0626504-1
    • CHEMBL1370655
    • E209-1063
    • NCGC00121204-01
    • 2-(4-(3-methoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(4-methylbenzyl)acetamide
    • HMS1860H15
    • F3407-2397
    • AKOS001911646
    • Inchi: 1S/C21H21N3O4/c1-15-6-8-16(9-7-15)13-22-19(25)14-23-10-11-24(21(27)20(23)26)17-4-3-5-18(12-17)28-2/h3-12H,13-14H2,1-2H3,(H,22,25)
    • InChI Key: HZMSGSIRHOIRJH-UHFFFAOYSA-N
    • SMILES: C(NCC1=CC=C(C)C=C1)(=O)CN1C=CN(C2=CC=CC(OC)=C2)C(=O)C1=O

Computed Properties

  • Exact Mass: 379.15320616g/mol
  • Monoisotopic Mass: 379.15320616g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 6
  • Complexity: 613
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 79Ų

2-4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl-N-(4-methylphenyl)methylacetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F3407-2397-40mg
2-[4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-[(4-methylphenyl)methyl]acetamide
891867-52-0
40mg
$140.0 2023-09-10
Life Chemicals
F3407-2397-3mg
2-[4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-[(4-methylphenyl)methyl]acetamide
891867-52-0
3mg
$63.0 2023-09-10
Life Chemicals
F3407-2397-15mg
2-[4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-[(4-methylphenyl)methyl]acetamide
891867-52-0
15mg
$89.0 2023-09-10
Life Chemicals
F3407-2397-20μmol
2-[4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-[(4-methylphenyl)methyl]acetamide
891867-52-0
20μmol
$79.0 2023-09-10
Life Chemicals
F3407-2397-5mg
2-[4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-[(4-methylphenyl)methyl]acetamide
891867-52-0
5mg
$69.0 2023-09-10
Life Chemicals
F3407-2397-30mg
2-[4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-[(4-methylphenyl)methyl]acetamide
891867-52-0
30mg
$119.0 2023-09-10
Life Chemicals
F3407-2397-25mg
2-[4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-[(4-methylphenyl)methyl]acetamide
891867-52-0
25mg
$109.0 2023-09-10
Life Chemicals
F3407-2397-2mg
2-[4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-[(4-methylphenyl)methyl]acetamide
891867-52-0
2mg
$59.0 2023-09-10
Life Chemicals
F3407-2397-50mg
2-[4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-[(4-methylphenyl)methyl]acetamide
891867-52-0
50mg
$160.0 2023-09-10
Life Chemicals
F3407-2397-100mg
2-[4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-[(4-methylphenyl)methyl]acetamide
891867-52-0
100mg
$248.0 2023-09-10

Additional information on 2-4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl-N-(4-methylphenyl)methylacetamide

Comprehensive Analysis of 2-4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl-N-(4-methylphenyl)methylacetamide (CAS No. 891867-52-0)

The compound 2-4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl-N-(4-methylphenyl)methylacetamide (CAS No. 891867-52-0) is a highly specialized organic molecule with significant potential in pharmaceutical and biochemical research. Its complex structure, featuring a tetrahydropyrazine core and acetamide moiety, makes it a subject of interest for drug discovery and development. Researchers are increasingly focusing on its potential applications in modulating enzymatic activity and targeting specific biological pathways.

In recent years, the demand for novel small-molecule inhibitors and biochemical probes has surged, driven by advancements in precision medicine and personalized therapies. The unique structural attributes of 891867-52-0 position it as a candidate for exploring kinase inhibition and receptor modulation, topics frequently searched in academic and industrial circles. Its methoxyphenyl and methylphenyl substituents contribute to its lipophilicity, a critical factor in drug bioavailability and blood-brain barrier penetration.

From a synthetic chemistry perspective, the preparation of 2-4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl-N-(4-methylphenyl)methylacetamide involves multi-step organic reactions, including amide coupling and cyclization strategies. These methods align with current trends in green chemistry, as researchers seek sustainable synthetic routes to reduce environmental impact. The compound's CAS No. 891867-52-0 is often referenced in patent literature, highlighting its commercial relevance in intellectual property discussions.

Analytical characterization of this compound typically employs techniques such as NMR spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray crystallography. These methods ensure purity and structural verification, addressing common queries about compound validation in peer-reviewed studies. The growing integration of AI-driven drug design tools has further amplified interest in molecules like 891867-52-0, as computational models predict their binding affinities and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.

Beyond pharmaceutical applications, 2-4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl-N-(4-methylphenyl)methylacetamide is studied for its potential in material science, particularly in designing organic semiconductors and photocatalysts. Its conjugated system and electron-rich groups make it a candidate for optoelectronic devices, a hot topic in renewable energy research. This interdisciplinary appeal underscores the compound's versatility and aligns with search trends around sustainable materials and energy storage solutions.

In summary, CAS No. 891867-52-0 represents a convergence of cutting-edge research areas, from medicinal chemistry to advanced materials. Its structural complexity and functional diversity continue to inspire innovation, making it a recurring subject in scientific literature and patent filings. As the scientific community prioritizes targeted therapies and eco-friendly synthesis, this compound remains a focal point for future discoveries.

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